molecular formula C6H5ClOS B13631223 2-Chloro-5-mercaptophenol

2-Chloro-5-mercaptophenol

Cat. No.: B13631223
M. Wt: 160.62 g/mol
InChI Key: WBZWWSRNYLPTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-mercaptophenol (C₆H₅ClOHS) is a substituted phenol derivative featuring a chlorine atom at the 2-position and a thiol (-SH) group at the 5-position of the aromatic ring.

Properties

Molecular Formula

C6H5ClOS

Molecular Weight

160.62 g/mol

IUPAC Name

2-chloro-5-sulfanylphenol

InChI

InChI=1S/C6H5ClOS/c7-5-2-1-4(9)3-6(5)8/h1-3,8-9H

InChI Key

WBZWWSRNYLPTNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-5-sulfanylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with thiourea under basic conditions, followed by hydrolysis to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of 2-chloro-5-sulfanylphenol may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiophenols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like ammonia or sodium methoxide are used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiophenols.

    Substitution: Aminophenols or alkoxyphenols.

Scientific Research Applications

2-chloro-5-sulfanylphenol has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-5-sulfanylphenol involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Formula Key Properties/Applications Evidence Source
2-Chloro-5-mercaptophenol Cl (2), -SH (5) C₆H₅ClOHS High acidity (thiol group), potential metal chelation N/A (inferred)
2-Chloro-5-methoxyphenol Cl (2), -OCH₃ (5) C₇H₇ClO₂ Lower acidity (methoxy is electron-donating); used in synthetic intermediates
5-Chloro-2-iodophenol Cl (5), -I (2) C₆H₄ClIO Steric hindrance (iodine); possible use in radiopharmaceuticals
5-Chloro-2-mercaptobenzoic acid Cl (5), -SH (2), -COOH (1) C₇H₅ClO₂S Enhanced acidity (carboxylic acid); pharmaceutical impurity
2-Chloro-5-methylthiophene Cl (2), -CH₃ (5) C₅H₅ClS Non-phenolic (thiophene ring); electronics or polymer research

Key Observations:

Acidity: The thiol (-SH) group in 2-Chloro-5-mercaptophenol is more acidic (pKa ~6–8) than the methoxy (-OCH₃) group in 2-Chloro-5-methoxyphenol (pKa ~10–12) due to sulfur’s higher electronegativity and weaker O–H bond . 5-Chloro-2-mercaptobenzoic acid exhibits even stronger acidity (pKa ~2–4) due to the carboxylic acid group .

Reactivity: The thiol group enables nucleophilic reactions (e.g., disulfide formation) and metal coordination, distinguishing it from halogenated analogs like 5-Chloro-2-iodophenol, where iodine’s size limits reactivity . Methoxy-substituted analogs (e.g., 2-Chloro-5-methoxyphenol) are more stable under oxidative conditions compared to thiols .

Applications: Pharmaceuticals: Thiol-containing compounds like 2-Chloro-5-mercaptophenol may serve as intermediates in drug synthesis (e.g., antiretroviral agents), whereas methoxy derivatives are linked to impurity profiles in APIs (Active Pharmaceutical Ingredients) . Agrochemicals: Chlorophenol derivatives with electron-withdrawing groups (e.g., 5-Chloro-2-mercaptobenzothiazole) are precursors in fungicide development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.